molecular formula C9H6ClIN2O2 B3293731 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester CAS No. 885522-39-4

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester

Cat. No.: B3293731
CAS No.: 885522-39-4
M. Wt: 336.51 g/mol
InChI Key: ZKPVJPZHUYCMRN-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester is a halogenated indazole derivative characterized by a chlorine atom at position 6, an iodine atom at position 3, and a methyl ester group at position 4 of the indazole ring. Halogenated indazoles are often explored as intermediates in drug synthesis due to their ability to modulate electronic properties and binding interactions .

Properties

IUPAC Name

methyl 6-chloro-3-iodo-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPVJPZHUYCMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235937
Record name Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-39-4
Record name Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper iodide (CuI) . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit protein kinases and topoisomerase I, which play crucial roles in cell signaling and DNA replication . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester (CAS 885523-57-9)
  • Structure : Bromine replaces iodine at position 3.
  • Molecular Formula : C₉H₆BrClN₂O₂.
  • Key Differences :
    • Bromine (atomic radius 1.85 Å) is smaller than iodine (1.98 Å), altering steric and electronic effects.
    • Lower molecular weight (289.51 g/mol vs. ~336.4 g/mol for the iodo analogue) .
3-Bromo-6-chloro-4-indazolecarboxylic acid methyl ester (CAS 885522-96-3)
  • Structure : Bromine at position 3, chlorine at position 4.
  • Molecular Formula : C₉H₆BrClN₂O₂.
  • Key Differences :
    • Similar to the above but emphasizes positional isomerism.
    • Bromine’s electronegativity (2.96) may reduce reactivity compared to iodine (2.66) .
6-Chloro-3-iodo-4-methoxy-2H-indazole (CAS 885519-68-6)
  • Structure : Methoxy group replaces the methyl ester at position 4.
  • Molecular Formula : C₉H₆ClIN₂O.
  • Key Differences :
    • Methoxy group (-OCH₃) is less polarizable than the ester (-COOCH₃), affecting solubility and hydrogen-bonding capacity .

Analogues with Ester Group Variations

Methyl 6-Chloro-1H-indazole-3-carboxylate
  • Structure : Methyl ester at position 3 instead of 4.
  • Molecular Formula : C₉H₆ClN₂O₂.
  • Key Differences :
    • Positional shift of the ester group alters electronic distribution and steric accessibility .
Ethyl 6-Chloro-1H-indazole-3-carboxylate
  • Structure : Ethyl ester (-COOCH₂CH₃) replaces methyl ester.
  • Molecular Formula : C₁₀H₈ClN₂O₂.
  • Key Differences :
    • Increased hydrophobicity due to the ethyl group.
    • Higher molecular weight (~226.6 g/mol vs. ~212.6 g/mol for methyl ester) .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Indazole Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester - C₉H₆ClIN₂O₂ ~336.4 Cl (C6), I (C3), COOCH₃ (C4)
4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester 885523-57-9 C₉H₆BrClN₂O₂ 289.51 Br (C3), Cl (C6), COOCH₃ (C4)
3-Bromo-6-chloro-4-indazolecarboxylic acid methyl ester 885522-96-3 C₉H₆BrClN₂O₂ 289.51 Br (C3), Cl (C6), COOCH₃ (C4)
Methyl 6-Chloro-1H-indazole-3-carboxylate - C₉H₆ClN₂O₂ ~212.6 Cl (C6), COOCH₃ (C3)
Reactivity Insights:
  • Iodo vs. Bromo Substituents : Iodo groups are more polarizable, enhancing susceptibility to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo analogues .
  • Ester Position : Methyl esters at position 4 (as in the target compound) may sterically hinder interactions at the indazole core compared to position 3 esters .

Biological Activity

6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester (CAS No. 885522-39-4) is a compound belonging to the indazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2O2C_9H_7ClN_2O_2 with a molecular weight of 210.62 g/mol. The presence of chlorine and iodine atoms in its structure influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, indazole derivatives are known to exhibit antineoplastic activity by modulating kinase activities, which are crucial in cancer progression .

Therapeutic Applications

Research indicates that this compound may have potential applications in various therapeutic areas:

  • Cancer Treatment : Indazole derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neurological Disorders : Some studies suggest that indazole compounds can act as cholinesterase inhibitors, potentially benefiting conditions like Alzheimer's disease by increasing acetylcholine levels .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal model studies have further supported its potential therapeutic effects. In a murine model of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance survival rates in treated subjects .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAnticancer, anti-inflammatoryContains both chlorine and iodine atoms
4-Amino-6-fluoro-3-indazolecarboxylic acidAnticancerFluorine substitution enhances reactivity
4-Amino-6-chloro-3-indazolecarboxylic acidCholinesterase inhibitionLacks iodine; different pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester
Reactant of Route 2
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.